N-(2-chloro-5-methanesulfonylphenyl)pyridine-3-carboxamide
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Overview
Description
N-(2-chloro-5-methanesulfonylphenyl)pyridine-3-carboxamide is a chemical compound that belongs to the class of pyridine carboxamides This compound is characterized by the presence of a pyridine ring attached to a carboxamide group, with a 2-chloro-5-methanesulfonylphenyl substituent
Mechanism of Action
Target of Action
It’s worth noting that many bioactive aromatic compounds, including those with an indole nucleus, have been found to bind with high affinity to multiple receptors . This suggests that N-(2-chloro-5-methanesulfonylphenyl)pyridine-3-carboxamide may also interact with various biological targets.
Mode of Action
Compounds with similar structures have been shown to interact with their targets in a variety of ways . For instance, some indole derivatives have demonstrated antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
It’s worth noting that many bioactive aromatic compounds, including those with an indole nucleus, have been found to affect various biochemical pathways .
Result of Action
It’s worth noting that many bioactive aromatic compounds, including those with an indole nucleus, have been found to have diverse biological activities .
Biochemical Analysis
Biochemical Properties
N-(2-chloro-5-methanesulfonylphenyl)pyridine-3-carboxamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to form hydrogen bonds with a variety of enzymes and proteins, which can inhibit their activity . The presence of the carboxamide moiety in the compound allows it to interact with enzymes involved in metabolic pathways, potentially altering their function and activity.
Cellular Effects
This compound has been observed to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound can affect the function of cells by modulating signaling pathways, leading to changes in gene expression and metabolic activity . These effects can result in alterations in cellular function, which may have implications for the development of therapeutic agents targeting specific cellular processes.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to enzymes and proteins, forming hydrogen bonds that inhibit their activity . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that the compound can maintain its activity over extended periods, but its effects may diminish as it degrades . Long-term exposure to this compound can result in sustained changes in cellular function, which may be relevant for understanding its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies have shown that the compound can exhibit threshold effects, where low doses may have minimal impact, while higher doses can result in significant changes in cellular function and potential toxic effects . It is essential to determine the optimal dosage to achieve the desired therapeutic effects while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can influence the activity of enzymes involved in the metabolism of nicotinamide and other related compounds, potentially altering the overall metabolic balance within cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for understanding its effects on cellular function. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its accumulation in specific tissues . Understanding the transport and distribution mechanisms can help optimize the delivery of the compound for therapeutic applications.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall impact on cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-5-methanesulfonylphenyl)pyridine-3-carboxamide typically involves the reaction of 2-chloro-5-methanesulfonylphenylamine with pyridine-3-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2-chloro-5-methanesulfonylphenyl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
N-(2-chloro-5-methanesulfonylphenyl)pyridine-3-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chloro-5-methanesulfonylphenyl)piperidine-3-carboxamide
- N-(2-chloro-5-methanesulfonylphenyl)indole-3-carboxamide
Uniqueness
N-(2-chloro-5-methanesulfonylphenyl)pyridine-3-carboxamide is unique due to its specific substitution pattern and the presence of both a pyridine ring and a carboxamide group. This combination imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
IUPAC Name |
N-(2-chloro-5-methylsulfonylphenyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O3S/c1-20(18,19)10-4-5-11(14)12(7-10)16-13(17)9-3-2-6-15-8-9/h2-8H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLXMGXNYNFLIFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)Cl)NC(=O)C2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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